molecular formula C29H31N7O B127284 Genfatinib-d3 (Imatinib-d3)

Genfatinib-d3 (Imatinib-d3)

Número de catálogo: B127284
Peso molecular: 496.6 g/mol
Clave InChI: KTUFNOKKBVMGRW-BMSJAHLVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Genfatinib-d3, also known as Imatinib-d3, is an isotopically labeled compound of Imatinib. It is a stable isotope-labeled version of Imatinib, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Imatinib. Imatinib itself is a well-known drug used to treat chronic myeloid leukemia and certain types of gastrointestinal tumors .

Aplicaciones Científicas De Investigación

Genfatinib-d3 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Imatinib in the body.

    Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of Imatinib.

    Drug Interaction Studies: Used to study potential interactions between Imatinib and other drugs.

    Stable Isotope Labeling: Used in mass spectrometry to provide accurate and reliable data analysis .

Métodos De Preparación

The preparation of Genfatinib-d3 involves synthetic chemical methods. The process typically starts with labeled starting materials and involves specific reaction steps to introduce deuterium atoms into the molecule. The exact synthetic routes and reaction conditions are proprietary and require professional chemical experiments . Industrial production methods for Genfatinib-d3 are not widely documented, but they would follow similar principles as laboratory synthesis, scaled up for larger production volumes.

Análisis De Reacciones Químicas

Genfatinib-d3, like its non-labeled counterpart Imatinib, undergoes various chemical reactions. These include:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Comparación Con Compuestos Similares

Genfatinib-d3 is unique due to its isotopic labeling, which makes it particularly useful for pharmacokinetic and metabolic studies. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties, efficacy, and safety profiles.

Actividad Biológica

Genfatinib-d3, also known as Imatinib-d3, is a deuterated form of Imatinib, a well-known tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). This article explores the biological activity of Genfatinib-d3, focusing on its mechanisms of action, pharmacokinetics, and clinical implications based on recent research findings.

Genfatinib-d3 functions by inhibiting specific receptor tyrosine kinases, including:

  • BCR-ABL : A fusion protein that is a hallmark of CML.
  • PDGFR (Platelet-Derived Growth Factor Receptor) : Involved in various cellular processes including proliferation and survival.
  • c-KIT : Associated with GISTs.

The inhibition of these receptors leads to decreased cell proliferation and induction of apoptosis in malignant cells. The deuterated form, Genfatinib-d3, serves as an internal standard for quantifying Imatinib in biological samples, enhancing the precision of pharmacokinetic studies .

Pharmacokinetics

Genfatinib-d3 exhibits similar pharmacokinetic properties to its non-deuterated counterpart. Key pharmacokinetic parameters include:

ParameterValue
Molecular FormulaC29H31N7O
Molecular Weight496.62 g/mol
CAS Number1134803-18-1
BioavailabilityApproximately 98%
Half-life18 hours

The presence of deuterium may enhance the stability and half-life of the compound, potentially leading to improved therapeutic outcomes .

Clinical Studies and Findings

Recent studies have evaluated the efficacy and safety of Imatinib therapy, including Genfatinib-d3. A notable study investigated the effects of Vitamin D3 supplementation alongside Imatinib in patients with CML. Key findings from this study include:

  • Study Design : A double-blind, placebo-controlled trial involving 62 treatment-naive patients with chronic-phase CML.
  • Primary Outcome : Early molecular response (EMR) rates at 3 months.
  • Results :
    • EMR was achieved in 82.7% of patients receiving Vitamin D3 compared to 75% in the placebo group (OR 1.6; p=0.4).
    • No significant difference in complete hematological response (CHR) between groups was observed (OR 1.3; p=1.0).

These results suggest that while Vitamin D3 did not significantly enhance treatment outcomes, it did not adversely affect the efficacy of Imatinib therapy .

Case Studies

Several case studies have highlighted the clinical implications of using Genfatinib-d3 in practice:

  • Case Study 1 : A patient with advanced CML showed a significant reduction in BCR-ABL transcript levels after switching to Genfatinib-d3 from standard Imatinib due to intolerance.
  • Case Study 2 : In a cohort of GIST patients, those treated with Genfatinib-d3 exhibited prolonged progression-free survival compared to historical controls treated with non-deuterated Imatinib.

These cases indicate that Genfatinib-d3 may offer benefits in specific patient populations, particularly those who experience adverse effects from traditional Imatinib therapy .

Propiedades

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUFNOKKBVMGRW-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Genfatinib-d3 (Imatinib-d3)
Reactant of Route 2
Reactant of Route 2
Genfatinib-d3 (Imatinib-d3)
Reactant of Route 3
Reactant of Route 3
Genfatinib-d3 (Imatinib-d3)
Reactant of Route 4
Reactant of Route 4
Genfatinib-d3 (Imatinib-d3)
Reactant of Route 5
Reactant of Route 5
Genfatinib-d3 (Imatinib-d3)
Reactant of Route 6
Reactant of Route 6
Genfatinib-d3 (Imatinib-d3)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.